molecular formula C12H13NO B14562841 6-Ethenyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine CAS No. 61888-09-3

6-Ethenyl-2-phenyl-3,6-dihydro-2H-1,2-oxazine

Cat. No.: B14562841
CAS No.: 61888-09-3
M. Wt: 187.24 g/mol
InChI Key: IQHBBFMBAUVYGJ-UHFFFAOYSA-N
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Description

2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine can be achieved through several methods. One common approach involves the Diels-Alder reaction between nitroso compounds and conjugated dienes. This method allows for the formation of the oxazine ring with high regio- and stereoselectivity . Another method involves the use of solid-phase synthesis, which can produce mixtures of stereo- and regioisomers .

Industrial Production Methods

Industrial production of 2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine typically involves large-scale Diels-Alder reactions using nitroso compounds and dienes. The reaction conditions are optimized to ensure high yields and purity of the final product. Solid-phase synthesis can also be employed for industrial production, especially when high throughput and automation are required .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution can be carried out using halogens and acids, while nucleophilic substitution can involve amines and thiols.

Major Products

    Oxidation: Oxazine N-oxides.

    Reduction: Tetrahydro-1,2-oxazines and 1,4-amino alcohols.

    Substitution: Various substituted oxazines depending on the reagents used.

Scientific Research Applications

2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine involves its interaction with various molecular targets. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. The vinyl group allows for covalent bonding with target molecules, while the phenyl group provides hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target proteins, affecting various biological pathways .

Comparison with Similar Compounds

2-phenyl-6-vinyl-3,6-dihydro-2H-[1,2]oxazine can be compared with other oxazine derivatives:

Properties

CAS No.

61888-09-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-ethenyl-2-phenyl-3,6-dihydrooxazine

InChI

InChI=1S/C12H13NO/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h2-9,12H,1,10H2

InChI Key

IQHBBFMBAUVYGJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1C=CCN(O1)C2=CC=CC=C2

Origin of Product

United States

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